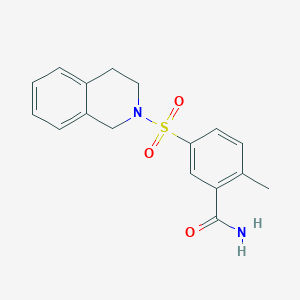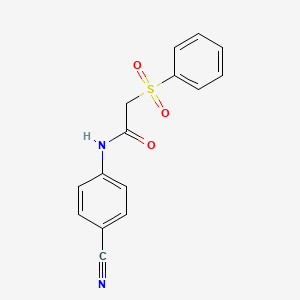
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide
Übersicht
Beschreibung
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme in many cellular processes, including signal transduction, gene expression, and metabolism. H-89 has been widely used in scientific research to study the role of PKA in various biological processes.
Wirkmechanismus
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents ATP from binding to PKA and thus prevents the enzyme from phosphorylating its substrates. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell types. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has also been shown to inhibit the activity of other kinases, including protein kinase C and calcium/calmodulin-dependent protein kinase II.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide in lab experiments is its potency and selectivity for PKA. This allows researchers to specifically study the role of PKA in various biological processes. However, one limitation of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is its potential for off-target effects, as it has been shown to inhibit the activity of other kinases as well. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research involving 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide. One area of interest is the role of PKA in cancer development and progression. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the development of more potent and selective PKA inhibitors that can be used in vivo. Finally, the use of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment strategy for various diseases.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been used extensively in scientific research to study the role of PKA in various biological processes. It has been shown to inhibit PKA activity in a dose-dependent manner, with an IC50 of approximately 50 nM. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been used to study the role of PKA in cell cycle regulation, apoptosis, and gene expression.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-6-7-15(10-16(12)17(18)20)23(21,22)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIOKRYMLQJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)
![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)
![4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)


![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)
![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)

![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)

